

A Technical Guide to the Toxicological Profile of Triphenylstannanylium Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *triphenylstannanylium chloride*

Cat. No.: B032135

[Get Quote](#)

Abstract

Triphenylstannanylium Chloride, commonly known as Triphenyltin Chloride (TPTC), is an organotin compound with a history of use as a fungicide, molluscicide, and antifouling agent.^[1] ^[2] Its potent biocidal activity is accompanied by significant toxicity, necessitating a thorough understanding for safe handling and risk assessment in research and development. This guide provides an in-depth toxicological profile of TPTC, designed for researchers, scientists, and drug development professionals. It synthesizes data on physicochemical properties, toxicokinetics, and toxicodynamics, and presents detailed methodologies for its toxicological evaluation, grounded in authoritative standards.

Introduction and Physicochemical Profile

Triphenyltin Chloride ((C₆H₅)₃SnCl) is a white crystalline solid characterized by its high lipophilicity and low water solubility.^[1] These properties are fundamental to its toxicological behavior, influencing its environmental persistence, bioaccumulation, and interaction with biological membranes. Its use has been curtailed in many regions due to severe ecotoxicological effects, particularly on aquatic ecosystems.^[1] However, its potent biological activity continues to make it a subject of toxicological and mechanistic research.

A comprehensive understanding begins with its chemical identity and physical properties, which dictate its environmental fate and biological absorption.

Table 1: Physicochemical Properties of Triphenyltin Chloride

Property	Value	Source
Chemical Formula	$C_{18}H_{15}ClSn$	[2]
Molecular Weight	385.47 g/mol	[2]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	105-108 °C	[2] [3]
Boiling Point	240 °C (decomposes)	[2]
Water Solubility	40 ppm (20 °C)	[1]
LogP (Kow)	4.19	[1]
Vapor Pressure	5.48×10^{-6} mmHg	[1]

The high octanol-water partition coefficient (LogP) indicates a strong tendency to partition into lipids, facilitating absorption through biological membranes and accumulation in fatty tissues.[\[1\]](#) Its low water solubility limits its mobility in aqueous environmental compartments but does not preclude significant toxicity to aquatic life at very low concentrations.[\[1\]](#)

Toxicokinetics: The Fate of TPTC in the Body

Toxicokinetics describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) of a xenobiotic.[\[4\]](#)[\[5\]](#) Understanding the ADME profile of TPTC is critical for predicting target organ toxicity and designing relevant toxicological studies.

Absorption

TPTC can be absorbed through oral, dermal, and inhalation routes.[\[1\]](#)[\[6\]](#)

- Oral: Oral absorption in rats is not readily efficient, with a significant portion (up to 88%) being excreted in the feces.[\[1\]](#)
- Dermal: The compound readily penetrates the skin.[\[1\]](#) Dermal exposure can lead to systemic toxicity, including renal failure.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Distribution

Once absorbed, TPTC distributes throughout the body. The highest concentrations are typically found in the liver and kidneys, with smaller amounts in other organs.^[1] Its lipophilic nature facilitates its passage across cell membranes and potential accumulation in lipid-rich tissues.

Metabolism

TPTC undergoes metabolic degradation in the body. The primary pathway involves de-phenylation, where the triphenyltin moiety is sequentially metabolized to diphenyltin and monophenyltin compounds before further degradation to inorganic tin (Sn^{4+}).^[1] These metabolites are then excreted.

Excretion

The primary route of excretion for orally administered TPTC is through the feces, containing a mixture of the parent compound and its metabolites.^[1] A smaller fraction is excreted in the urine.^[1]

Toxicodynamics: Mechanisms of Toxicity

TPTC exerts a wide range of toxic effects, primarily targeting the immune, nervous, and endocrine systems.^{[1][10]} The underlying mechanisms are complex and continue to be an active area of research.

Immunotoxicity

TPTC is a potent immunosuppressive agent.^[1] Studies in mice have demonstrated that TPTC administration leads to a reduction in the weight of the thymus and spleen.^[11] It inhibits both T-cell dependent humoral and cellular immune responses.^[11] This is a critical endpoint to consider, as immunosuppression can lead to increased susceptibility to infections. The mechanism involves inducing apoptosis (programmed cell death) in thymus cells.^[1]

Neurotoxicity

Organotin compounds are well-documented neurotoxins.^{[1][12][13]} Exposure to TPTC can cause a range of neurotoxic effects, including headache, dizziness, confusion, and visual changes.^[6] The neurotoxicity is believed to stem from its ability to disrupt cellular energy

metabolism and induce neuronal cell death, particularly in the hippocampus.[13][14][15] Recent studies in marine medaka have shown that TPTC can impair the dopaminergic system, leading to behavioral abnormalities that can be passed down through generations.[16]

Endocrine Disruption

TPTC is classified as an endocrine disrupting chemical (EDC).[10][17] It has been shown to interfere with the reproductive systems of various species.[10] In female gastropods, it can cause "imposex," the development of male sex organs.[1] In mammals, studies have reported adverse effects on implantation and pregnancy in rats.[17] The mechanism of endocrine disruption may involve the activation of receptors like the peroxisome proliferator-activated receptor gamma (PPAR γ) and inhibition of enzymes involved in steroid hormone metabolism.[17][18]

Cytotoxicity

At the cellular level, TPTC is highly cytotoxic. It has demonstrated potent antiproliferative effects against various cancer cell lines, with IC₅₀ values in the nanomolar range.[19] Its cytotoxicity is linked to its ability to induce apoptosis, disrupt mitochondrial function, and increase intracellular calcium levels.[1][20]

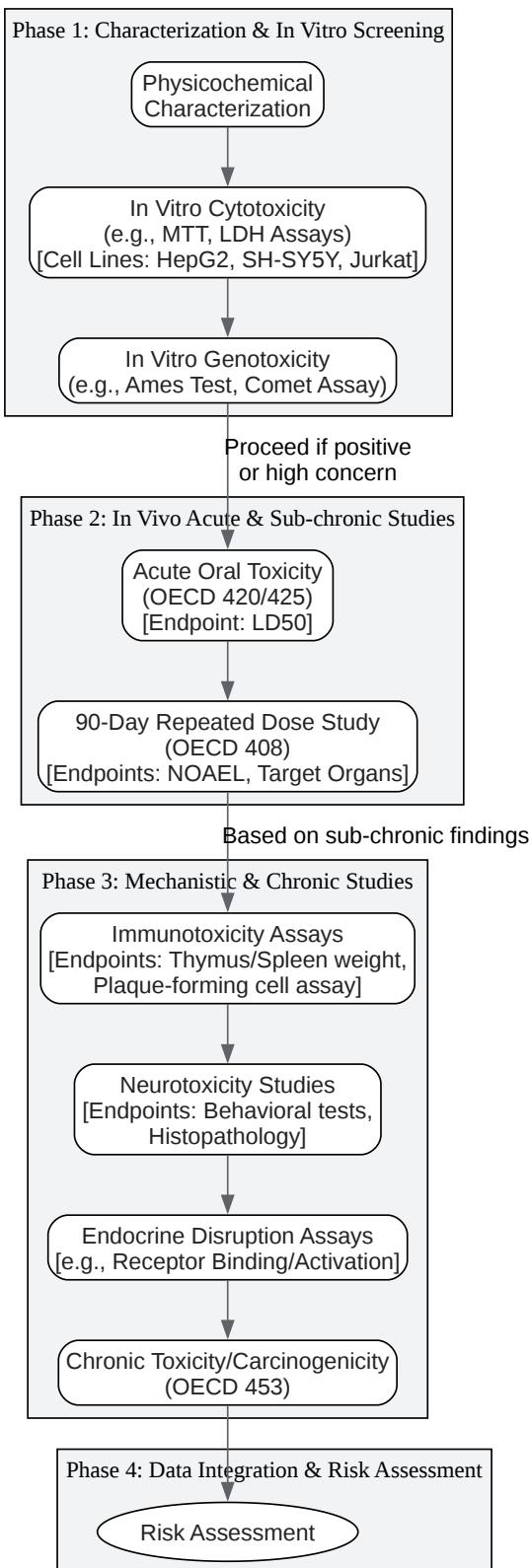
Quantitative Toxicology & Key Endpoints

Toxicological assessment relies on quantitative data from standardized tests to determine dose-response relationships and establish safety thresholds.

Table 2: Summary of Acute Toxicity Data for Triphenyltin Chloride

Species	Route	LD ₅₀ Value	Source
Rat	Oral	190 mg/kg	[21][22]
Mouse	Oral	18 mg/kg	[21]
Gilthead Seabream (embryo)	Aquatic	34.2 μ g/L (24h LC ₅₀)	[23]

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical in air or water that is lethal to 50% of a test population.


Beyond acute lethality, sub-chronic and chronic studies establish No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs), which are crucial for risk assessment. For instance, thymus atrophy was observed in weanling rats at 1.5 mg/kg/day in a 2-week feeding study.[\[1\]](#)

Methodologies for Toxicological Assessment

A structured approach is essential for evaluating the toxicity of a compound like TPTC. This typically involves a tiered strategy, starting with in vitro assays and progressing to more complex in vivo studies, often following internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[\[24\]](#)

Logical Workflow for Toxicological Evaluation

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical. This structured approach ensures a comprehensive evaluation, from initial screening to detailed mechanistic studies.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the toxicological assessment of TPTC.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of TPTC on a selected cell line (e.g., human liver carcinoma HepG2 or human neuroblastoma SH-SY5Y).[21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[20]

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[21]
- **Compound Preparation:** Prepare a stock solution of TPTC in a suitable solvent (e.g., DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
- **Treatment:** Remove the existing medium from the wells and replace it with the medium containing the various concentrations of TPTC. Include vehicle control (solvent only) and untreated control wells.[21]
- **Incubation:** Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[21]
- **MTT Addition:** After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[21]
- **Solubilization:** Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- **Measurement:** Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the TPTC concentration and use a non-linear regression model to determine the IC_{50} value.

Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

This *in vivo* protocol is designed to assess the acute oral toxicity of a substance with fewer animals and reduced suffering compared to classical LD_{50} tests.[\[25\]](#)

Objective: To identify the dose causing evident toxicity but not lethality and to classify the substance according to the Globally Harmonized System (GHS).[\[25\]](#)

Principle: The test involves sequential dosing of animals at fixed dose levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on available data. The outcome of the first animal determines the dose for the next, allowing for an assessment of toxicity with a minimal number of animals.[\[25\]](#)

Methodology:

- Animal Selection: Use healthy, young adult rodents (typically female rats, as they are often more sensitive) from a standard strain. Acclimatize animals for at least 5 days.
- Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). Doses should be prepared shortly before administration.[\[25\]](#)
- Sighting Study (Dose-Ranging):
 - Select a starting dose based on existing information (e.g., 300 mg/kg in the absence of data).[\[25\]](#)
 - Administer the dose to a single animal by oral gavage.[\[25\]](#)
 - Observe the animal for signs of toxicity. The outcome (e.g., no effect, evident toxicity, or mortality) determines the next step.

- If the animal survives, a higher dose is used for the next animal. If it dies, a lower dose is used. A period of at least 24 hours is allowed between dosing each animal.[25]
- Main Study:
 - Once the dose causing evident toxicity is identified, dose four more animals at that same level.
 - The final classification is based on the number of animals that show signs of toxicity or mortality at a given dose level.
- Observations: Observe all animals for at least 14 days for clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) and mortality. Record body weights periodically.[25]
- Pathology: At the end of the study, perform a gross necropsy on all animals.

Analytical Methods for Biological Samples

Accurate quantification of TPTC and its metabolites in biological matrices is essential for toxicokinetic and exposure studies. The standard approach involves several key steps.[26]

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of TPTC in biological samples.

The derivatization step is crucial as it converts the less volatile organotin compounds into more volatile forms suitable for GC analysis.[27] Gas chromatography coupled with a sensitive detector like a mass spectrometer (GC-MS) or a flame photometric detector (GC-FPD) provides the necessary selectivity and sensitivity for detection at trace levels.[27][28]

Conclusion and Future Directions

Triphenylstannanylium Chloride is a multi-target toxicant with significant effects on the immune, nervous, and endocrine systems. Its high lipophilicity drives its absorption and

distribution, while its metabolism proceeds via stepwise de-phenylation. The methodologies outlined in this guide, grounded in OECD standards, provide a robust framework for researchers to conduct reliable and reproducible toxicological assessments.

Future research should continue to elucidate the precise molecular initiating events and adverse outcome pathways associated with TPTC toxicity. The development of more sensitive biomarkers of exposure and effect, particularly for its neurotoxic and endocrine-disrupting properties, remains a key priority for protecting human and environmental health.

References

- PubChem. (n.d.). Triphenyltin chloride. National Center for Biotechnology Information.
- Li, W., et al. (2012). Mechanisms of toxicity of triphenyltin chloride (TPTC) determined by a live cell reporter array. *Environmental Science and Pollution Research*, 20(2), 995-1003.
- Various Authors. (n.d.). Search results related to Triphenyltin Chloride toxicity. SpringerLink.
- Wikipedia. (n.d.). Triphenyltin chloride.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- OECD. (2001). *OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure*. OECD Publishing.
- OECD. (2009). *OECD Guideline for the Testing of Chemicals 453: Combined Chronic Toxicity/Carcinogenicity Studies*. OECD Publishing.
- OECD. (1998). *OECD Guideline for the Testing of Chemicals 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents*. OECD Publishing.
- OECD. (2008). *OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure*. OECD Publishing.
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. *Polish Journal of Environmental Studies*, 21(6), 1743-1753.
- ATSDR. (2005). *Toxicological Profile for Tin and Tin Compounds*. Agency for Toxic Substances and Disease Registry.
- New Jersey Department of Health. (n.d.). Hazard Summary: Triphenyltin Chloride.
- IPCS. (1999). *Triphenyltin Compounds (CICADs)*. International Programme on Chemical Safety.
- American Elements. (n.d.). Triphenyltin Chloride.
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. *Polish Journal of Environmental Studies*, 21(6), 1743-1753.

- Dimou, K., & Stephanou, E. G. (2003). Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, *Sparus aurata* L., embryos. *Ecotoxicology and Environmental Safety*, 54(1), 30-35.
- Chen, P. J., et al. (2011). Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish. *Toxicological Sciences*, 125(2), 529-537.
- Sugisaki, T., et al. (1987). The immunotoxicity of triphenyltin chloride in mice. *Nihon eiseigaku zasshi. Japanese journal of hygiene*, 42(4), 863-870.
- LookChem. (n.d.). Chlorotriphenyltin.
- Li, J., et al. (2023). Transgenerational neurotoxic effects of triphenyltin on marine medaka: Impaired dopaminergic system function. *Aquatic Toxicology*, 255, 106403.
- Wang, Y., et al. (2023). Research progress on central neurotoxicity mechanism and prevention of trimethyltin chloride. *Chinese Pharmacological Bulletin*, (12), 414-419.
- Manabe, M., et al. (1981). [On the simultaneous determination of triphenyl tin and its metabolites in biological samples (author's transl)]. *Sangyo Igaku*, 23(3), 312-313.
- Chen, P. J., et al. (2011). Trimethyltin chloride (TMT) neurobehavioral toxicity in embryonic zebrafish. *Toxicological Sciences*, 125(2), 529-537.
- The Endocrine Disruption Exchange. (n.d.). Chemical Details: Triphenyltin chloride.
- Liu, Y., et al. (2023). The main mechanisms of Trimethyltin chloride-induced neurotoxicity: energy metabolism disorder and peroxidation damage. *ResearchGate*.
- Hanamura, M., et al. (2013). Reduction of the cytotoxicity of triphenyltin chloride using cyclodextrins. *Journal of Inclusion Phenomena and Macrocyclic Chemistry*, 77(1-4), 219-224.
- Golub, M. S., & Doherty, J. D. (2004). Triphenyltin as a potential human endocrine disruptor. *Journal of Toxicology and Environmental Health, Part B: Critical Reviews*, 7(4), 281-295.
- Swedish Environmental Protection Agency. (2000). Screening of organotin compounds in the Swedish environment.
- NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. Centers for Disease Control and Prevention.
- ATSDR. (2005). Toxicological Profile for Tin and Tin Compounds: Analytical Methods. National Center for Biotechnology Information.
- Fischer, E., et al. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. *Molecules*, 28(7), 2962.
- Merck Veterinary Manual. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals.
- ChemSafetyPro. (2016). Toxicokinetics.
- Paulesu, L., et al. (1991). Triphenyltin acetate (TPTA)-induced cytotoxicity to mouse thymocytes. *Toxicology in Vitro*, 5(3), 231-235.
- Omics Online. (2024). Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion.

- U.S. EPA. (n.d.). Toxicokinetics Overview. United States Environmental Protection Agency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agrochemx.com [agrochemx.com]
- 3. strem.com [strem.com]
- 4. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. omicsonline.org [omicsonline.org]
- 6. nj.gov [nj.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. lookchem.com [lookchem.com]
- 9. TRIPHENYLTIN CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. The immunotoxicity of triphenyltin chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transgenerational neurotoxic effects of triphenyltin on marine medaka: Impaired dopaminergic system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. endocrinedisruption.org [endocrinedisruption.org]
- 18. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triphenyltin acetate (TPTA)-induced cytotoxicity to mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fishersci.at [fishersci.at]
- 23. Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, *Sparus aurata* L., embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. pjoes.com [pjoes.com]
- 28. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- To cite this document: BenchChem. [A Technical Guide to the Toxicological Profile of Triphenylstannanylium Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032135#toxicological-profile-of-triphenylstannanylium-chloride-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com